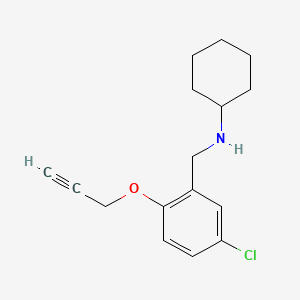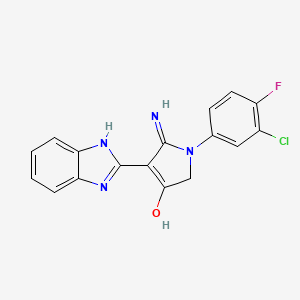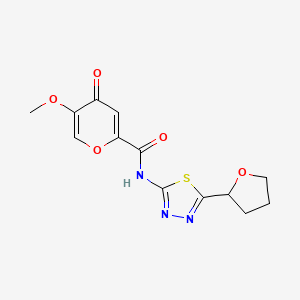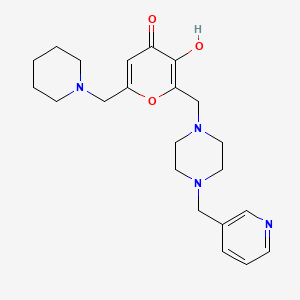
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine is a chemical compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . This compound is characterized by the presence of a cyclohexanamine group attached to a benzyl ring substituted with a chlorine atom and a propynyloxy group.
Métodos De Preparación
The synthesis of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine typically involves the reaction of 5-chloro-2-(2-propynyloxy)benzyl chloride with cyclohexanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine can be compared with similar compounds such as:
N-[5-chloro-2-(2-propynyloxy)benzyl]cyclohexylamine: This compound has a similar structure but differs in the substitution pattern on the benzyl ring.
N-[5-chloro-2-(2-propynyloxy)benzyl]cyclohexanone: This compound contains a ketone group instead of an amine group, leading to different chemical properties and reactivity.
N-[5-chloro-2-(2-propynyloxy)benzyl]cyclohexanol: This compound has a hydroxyl group instead of an amine group, affecting its solubility and biological activity.
Propiedades
Número CAS |
1239720-53-6 |
|---|---|
Fórmula molecular |
C16H20ClNO |
Peso molecular |
277.79g/mol |
Nombre IUPAC |
N-[(5-chloro-2-prop-2-ynoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H20ClNO/c1-2-10-19-16-9-8-14(17)11-13(16)12-18-15-6-4-3-5-7-15/h1,8-9,11,15,18H,3-7,10,12H2 |
Clave InChI |
NUZZIMJMLZISRT-UHFFFAOYSA-N |
SMILES |
C#CCOC1=C(C=C(C=C1)Cl)CNC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-benzimidazol-2-yl)-1-[1-(furan-2-yl)propan-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603264.png)
![7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B603266.png)


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B603270.png)
![1-(2-methoxyethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B603272.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[4-(1,3-thiazol-2-yl)benzyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603275.png)
![2-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B603276.png)

![2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B603280.png)
![2-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603281.png)

![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B603285.png)
![3-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B603287.png)
